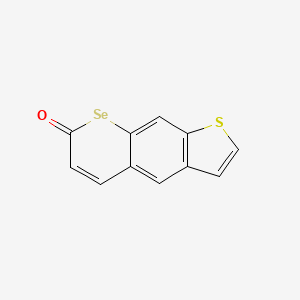
7H-Selenino(3,2-f)-1-benzothiophen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Selenino(3,2-f)-1-benzothiophen-7-one: is a heterocyclic compound that contains selenium and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Selenino(3,2-f)-1-benzothiophen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of selenophenol with a suitable benzothiophene derivative in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
7H-Selenino(3,2-f)-1-benzothiophen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenide derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzothiophene derivatives.
科学的研究の応用
7H-Selenino(3,2-f)-1-benzothiophen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 7H-Selenino(3,2-f)-1-benzothiophen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Oxidative Stress Pathways: The compound can influence oxidative stress by modulating the levels of reactive oxygen species.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 7H-Selenino(3,2-f)-1-benzofuran-7-one
- Selenopyrano(3,2-f)(1)benzothiol-7-one
Uniqueness
7H-Selenino(3,2-f)-1-benzothiophen-7-one is unique due to its specific combination of selenium and sulfur atoms within a benzothiophene framework
生物活性
7H-Selenino(3,2-f)-1-benzothiophen-7-one is a unique organoselenium compound that has garnered attention due to its potential biological activities. Organoselenium compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure
The compound features a selenium atom integrated into a benzothiophene framework, which contributes to its distinct chemical reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 1: Cytotoxic Effects on Cancer Cell Lines
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity.
Table 3: Antioxidant Activity Assay Results
| Assay Type | EC50 (µg/mL) | Reference |
|---|---|---|
| DPPH | 25.6 | |
| ABTS | 30.4 |
These findings suggest that the compound may play a role in protecting cells from oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The study reported a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
特性
CAS番号 |
143810-61-1 |
|---|---|
分子式 |
C11H6OSSe |
分子量 |
265.20 g/mol |
IUPAC名 |
selenopyrano[3,2-f][1]benzothiol-7-one |
InChI |
InChI=1S/C11H6OSSe/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H |
InChIキー |
JPSCVGWKYYRBLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)[Se]C2=CC3=C(C=CS3)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















